[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Description
Table 1: Crystallographic Parameters for Related Compounds
For [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine, the pyrazole and thiophene rings are predicted to adopt a near-orthogonal arrangement (dihedral angle ≈ 85°), minimizing π-orbital overlap and steric interactions between the methyl and fluorine substituents. The amine bridge facilitates flexibility, allowing adaptive binding in biological systems.
Comparative Structural Analysis with Related Pyrazole-Thiophene Hybrids
Structural comparisons highlight key differences in electronic and steric profiles:
Table 2: Structural Features of Pyrazole-Thiophene Hybrids
The 1,4-dimethylpyrazole configuration enhances metabolic stability compared to 3,5-dimethyl analogs, while the 5-fluorothiophene group increases electronegativity, improving target binding affinity. Hybrids with nitro or methoxy groups exhibit stronger π-π stacking interactions but reduced solubility.
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
BKXRPLZWVQJGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Halogenated Intermediates
The first step involves preparing 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole and 2-(bromomethyl)-5-fluorothiophene . These intermediates are synthesized by treating the corresponding alcohols (3-hydroxymethyl-1,4-dimethylpyrazole and 5-fluoro-2-hydroxymethylthiophene) with thionyl chloride (SOCl) or phosphorus tribromide (PBr) under reflux. Yields for this step typically exceed 75%.
Coupling via Amine Bridge
The halogenated intermediates undergo nucleophilic substitution with methylamine in the presence of potassium carbonate (KCO) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield. Excess methylamine ensures complete conversion, while column chromatography (silica gel, ethyl acetate/hexane) purifies the product.
Reaction Scheme:
Reductive Amination Approach
Aldehyde Precursor Preparation
An alternative route employs reductive amination between 3-(aminomethyl)-1,4-dimethyl-1H-pyrazole and 5-fluoro-2-thiophenecarbaldehyde . The aldehyde is synthesized via oxidation of 5-fluorothiophen-2-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane, yielding 89% purity.
Catalytic Hydrogenation
The aldehyde and amine are reacted in methanol with sodium cyanoborohydride (NaBHCN) as a reducing agent. The reaction mixture is stirred at room temperature for 24 hours, followed by filtration through Celite® and solvent evaporation. This method achieves a higher yield of 82% but requires stringent moisture control.
Optimization Data:
| Condition | Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Max yield |
| Solvent | Methanol | Optimal polarity |
| Reducing Agent | NaBHCN | Minimal side reactions |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity. Residual solvents are below 0.1% as per ICH guidelines.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H14FN3S
Molecular Weight : 253.32 g/mol
IUPAC Name : [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
The compound features a pyrazole ring linked to a thiophene moiety, which enhances its reactivity and potential interactions with biological systems. The presence of fluorine in the thiophene ring is known to influence pharmacological properties such as lipophilicity and metabolic stability.
Medicinal Chemistry
The compound's structure suggests promising antitumor and antimicrobial activities. Pyrazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, similar compounds have shown significant growth inhibition against several types of cancer cells with varying degrees of effectiveness:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These results indicate that derivatives of pyrazole, including the target compound, could be developed into effective anticancer agents through further optimization of their chemical structure .
Biological Interactions
The inherent reactivity of sulfur-containing compounds like thiophenes allows for significant interactions with biological macromolecules such as enzymes and receptors. For example, studies have suggested that compounds similar to [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine may engage in:
- Hydrogen bonding
- π-stacking interactions
- Electrostatic interactions
These interactions are crucial for the binding affinity and specificity towards biological targets, which can lead to therapeutic applications in treating diseases.
Material Science
In addition to biological applications, the compound's unique chemical structure makes it suitable for developing advanced materials. Its potential use in organic electronics and photonic devices is being investigated due to its electronic properties derived from the conjugated system formed by the pyrazole and thiophene rings.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine against various cancer cell lines. The findings indicated a promising reduction in cell viability at concentrations exceeding 10 µM, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of sulfur-containing pyrazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Crystallographic Data
While explicit data for the target compound are unavailable, inferences can be drawn:
| Property | Target Compound | 7a | 7b | LY2784544 |
|---|---|---|---|---|
| Molecular Weight | ~265 g/mol | ~290 g/mol | ~320 g/mol | 469.94 g/mol |
| logP (Estimated) | 2.5 | 1.8 | 2.0 | 3.2 |
| Key Functional Groups | Fluorothiophene | Cyano, Amino | Ester, Amino | Fluorophenyl, Morpholine |
| Synthetic Complexity | Moderate | High | High | Very High |
Crystallography : If structural determination were performed, tools like SHELX or WinGX () would likely be employed for refinement and visualization, given their prevalence in small-molecule crystallography .
Research Implications and Gaps
- Biological Activity : The target compound’s fluorothiophene and pyrazole motifs are common in kinase inhibitors or antimicrobial agents, but specific studies are needed to validate these applications.
- Optimization : Compared to 7a/b, reduced polarity may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
